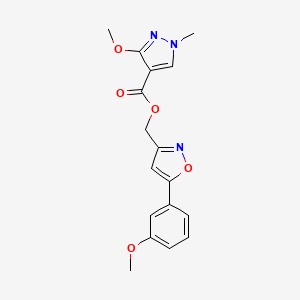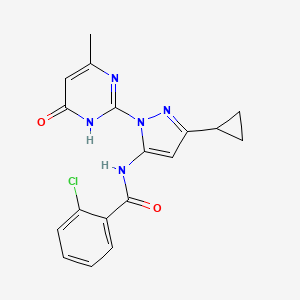![molecular formula C8H6F3N3O B2830161 4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine CAS No. 2198767-31-4](/img/structure/B2830161.png)
4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrazines are a type of organic compound that belong to the larger family of pyrazines . These compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazines can vary greatly depending on the specific compound. The structure is often influenced by the presence of various substituents .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrazines can also vary widely. For instance, pyrazolo[1,5-a]pyrimidines have been found to exhibit tunable photophysical properties, which can be influenced by electron-donating groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazines can be influenced by various factors, including their specific structure and the presence of different substituents .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Characterization
Research on pyrazole derivatives, including those related to 4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine, has led to the development of novel synthetic strategies and characterization techniques. For instance, a study by Karrouchi et al. (2019) focused on synthesizing a series of novel 3,5-dimethyl-1H-pyrazole derivatives with potential antioxidant activities. These compounds were synthesized via a specific reaction involving 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide and were tested for their in vitro antioxidant activities using DPPH as a free radical scavenging reagent. This research highlights the chemical versatility of pyrazole derivatives and their potential as antioxidants (Karrouchi et al., 2019).
Another significant contribution by Jones et al. (1996) delved into the synthesis of a series of trifluoromethylazoles and the determination of pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. This study not only provided valuable insights into the synthesis of trifluoromethylazoles but also explored their physicochemical properties, demonstrating the potential applications of these compounds in measuring pH in biological media (Jones et al., 1996).
Biological Activities and Potential Applications
The exploration of pyrazole derivatives extends beyond synthetic methodologies to their biological activities and potential applications. A study by El-Azab et al. (2018) synthesized and characterized condensed oxadiazole and pyrazine derivatives, assessing their anti-tubercular activity. This research emphasizes the therapeutic potential of pyrazole derivatives against tuberculosis, showcasing their effectiveness in comparison to reference standards like streptomycin and pyrazinamide (El-Azab et al., 2018).
Moreover, research by Fustero et al. (2008) focused on the synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation. This study illustrates the agricultural applications of pyrazole derivatives, particularly their potential in developing new pesticides with enhanced efficacy and selectivity (Fustero et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)5-15-7-6-1-2-13-14(6)4-3-12-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAVHCRMRPTJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2830080.png)

![N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2830082.png)





![2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2830094.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2830095.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2830096.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2830098.png)
